3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Description
3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that combines the thiazole and sulfonamide groups, both of which are known for their significant biological activities. This compound has garnered attention due to its potential antibacterial properties, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S3/c1-18(13,14)8-3-2-4-9(7-8)19(15,16)12-10-11-5-6-17-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCIESKPIOGBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 3-methylsulfonylbenzenesulfonyl chloride with 2-aminothiazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives and sulfonamide derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been extensively studied for its antibacterial properties. It has shown potent activity against both Gram-negative and Gram-positive bacteria, making it a valuable compound in the development of new antibacterial agents.
Mechanism of Action
The antibacterial activity of 3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is attributed to its ability to disrupt bacterial cell membranes. The compound forms complexes with cell-penetrating peptides, which enhance its ability to penetrate bacterial cells and exert its antibacterial effects. This unique mechanism of action makes it effective against a wide range of bacterial strains .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
- 2,4-disubstituted thiazoles
Uniqueness
3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide stands out due to its unique combination of thiazole and sulfonamide groups, which confer significant antibacterial activity. Its ability to form complexes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
